An In-depth Technical Guide to 2,5-Dimethyl-4-nitrosophenol: Structure and Synthesis
An In-depth Technical Guide to 2,5-Dimethyl-4-nitrosophenol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitrosophenol is an aromatic organic compound with the chemical formula C8H9NO2. Its structure features a phenol ring substituted with two methyl groups at positions 2 and 5, and a nitroso group (-N=O) at position 4, para to the hydroxyl group. While not as extensively studied as its nitro analogue, 2,5-dimethyl-4-nitrophenol, this molecule holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and other specialty chemicals. The introduction of the nitroso group provides a reactive handle for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the structure, properties, and a detailed synthesis protocol for 2,5-Dimethyl-4-nitrosophenol, adapted from established methods for similar phenolic compounds.
Molecular Structure and Properties
The structure of 2,5-Dimethyl-4-nitrosophenol is characterized by the interplay of its functional groups on the benzene ring. The electron-donating effects of the hydroxyl and methyl groups activate the ring towards electrophilic substitution, while the nitroso group acts as a deactivating group.
Key Identifiers:
A summary of the key physical and chemical properties of the recommended starting material, 2,5-Dimethylphenol, is provided in the table below.
| Property | Value | Source |
| CAS Number | 95-87-4 | [2] |
| Molecular Formula | C8H10O | [3] |
| Molecular Weight | 122.16 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 73-76 °C | [2] |
| Boiling Point | 212 °C | [4] |
| Solubility | Slightly soluble in water (3.54 g/L at 25 °C) | [2][3] |
Synthesis of 2,5-Dimethyl-4-nitrosophenol
The synthesis of 2,5-Dimethyl-4-nitrosophenol is achieved through the electrophilic nitrosation of 2,5-dimethylphenol. This reaction introduces a nitroso group onto the aromatic ring, predominantly at the position para to the strongly activating hydroxyl group. The following protocol is adapted from a reliable method for the synthesis of a structurally similar compound, 2-methyl-4-nitrosophenol.
Reaction Scheme
Caption: Synthesis of 2,5-Dimethyl-4-nitrosophenol.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the successful and safe synthesis of 2,5-Dimethyl-4-nitrosophenol.
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Starting Material: 2,5-Dimethylphenol is selected as the substrate due to the activating nature of its hydroxyl and methyl groups, which direct the electrophilic attack to the desired para position.
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Nitrosating Agent: A mixture of sodium nitrite and sulfuric acid is used to generate nitrous acid in situ. Nitrous acid is the precursor to the active nitrosating agent, the nitrosonium ion (NO+).
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Reaction Temperature: The reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the reaction and to minimize the formation of side products.
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Acidic Medium: The presence of a strong acid like sulfuric acid is essential for the formation of the nitrosonium ion from nitrous acid.
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Purification: The product is purified by dissolution in a basic solution followed by reprecipitation with acid. This process removes unreacted phenol and other acidic or neutral impurities.
Detailed Experimental Protocol
Materials:
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2,5-Dimethylphenol (C8H10O)
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Sodium Nitrite (NaNO2)
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Concentrated Sulfuric Acid (H2SO4)
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Sodium Carbonate (Na2CO3)
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Activated Carbon
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Deionized Water
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Ice
Equipment:
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Large glass beaker or flask (e.g., 1 L)
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Buchner funnel and filter paper
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pH paper or pH meter
Safety Precautions:
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2,5-Dimethylphenol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6] It is also toxic to aquatic life.[5][6]
-
Concentrated sulfuric acid is highly corrosive and can cause severe burns.
-
Sodium nitrite is an oxidizing agent and is toxic if swallowed.
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The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure:
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Preparation of the Reaction Mixture:
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In a large glass flask, dissolve 0.1 moles (12.22 g) of 2,5-dimethylphenol and 0.1 moles (6.90 g) of sodium nitrite in 800 mL of ice-water.
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Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
-
Addition of Sulfuric Acid:
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Slowly add a solution of 0.1 moles (5.5 mL) of concentrated sulfuric acid in 100 mL of water from a dropping funnel over a period of 30-60 minutes.
-
Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
-
Reaction Completion and Isolation:
-
After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
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A brown solid precipitate of the crude product should form.
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Isolate the solid by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Dissolve the crude product in a 10% sodium carbonate solution.
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Add a small amount of activated carbon to decolorize the solution and stir for 15 minutes.
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Filter the solution to remove the activated carbon.
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Slowly add dilute sulfuric acid to the filtrate until the solution is acidic, which will cause the purified 2,5-Dimethyl-4-nitrosophenol to precipitate.
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Collect the purified product by vacuum filtration, wash with cold water, and dry in a desiccator.
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Expected Yield
Based on similar reactions, a yield of 60-70% of the purified product can be expected.
Characterization of 2,5-Dimethyl-4-nitrosophenol
The structure and purity of the synthesized 2,5-Dimethyl-4-nitrosophenol can be confirmed using various spectroscopic techniques.
1. Infrared (IR) Spectroscopy:
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C-H stretch (aromatic): Absorption bands around 3000-3100 cm⁻¹.
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N=O stretch: A characteristic absorption band in the region of 1500-1600 cm⁻¹.
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C=C stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.
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Methyl protons: Two singlets for the two non-equivalent methyl groups, likely in the region of 2.0-2.5 ppm.
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Hydroxyl proton: A broad singlet that can appear over a wide range of chemical shifts, and its position is concentration and solvent dependent.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
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4-Nitrosophenols typically exhibit characteristic absorption maxima in the UV-Vis spectrum. The exact wavelength of maximum absorbance (λmax) will depend on the solvent used.
Conclusion
This technical guide has provided a detailed overview of the structure and a practical synthesis protocol for 2,5-Dimethyl-4-nitrosophenol. By adapting established methods for the nitrosation of phenols, researchers can reliably synthesize this compound for further investigation and application in various fields of chemical research and development. Adherence to the described safety precautions is paramount throughout the experimental process. The provided characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized product.
References
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2,5-Dimethylphenol. (n.d.). Retrieved from [Link]
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2,5-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
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Safety data sheet for 2,5-Dimethylphenol. (2019, May 16). Retrieved from [Link]
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Showing Compound 2,5-Dimethylphenol (FDB002413). (2010, April 8). FooDB. Retrieved from [Link]
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Exploring Resonance Raman Scattering with 4-Nitrophenol. (2023, January 3). NSF PAR. Retrieved from [Link]
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High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). PubMed. Retrieved from [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ACS Omega. Retrieved from [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ResearchGate. Retrieved from [Link]
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2,5-dimethyl-4-nitrophenol (C8H9NO3). (n.d.). PubChemLite. Retrieved from [Link]
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2,5-Dimethyl-4-nitrosophenol suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]
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2,5-Dimethyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
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